2'-1-(2-Pyridyl)ethyl-p-anisanilide

Description

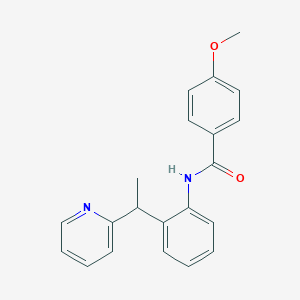

2'-1-(2-Pyridyl)ethyl-p-anisanilide is a synthetic organic compound characterized by a pyridyl group (2-pyridyl) attached via an ethyl linker to a para-anisanilide moiety (methoxy-substituted aniline). This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.

Properties

CAS No. |

58754-28-2 |

|---|---|

Molecular Formula |

C21H20N2O2 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-methoxy-N-[2-(1-pyridin-2-ylethyl)phenyl]benzamide |

InChI |

InChI=1S/C21H20N2O2/c1-15(19-8-5-6-14-22-19)18-7-3-4-9-20(18)23-21(24)16-10-12-17(25-2)13-11-16/h3-15H,1-2H3,(H,23,24) |

InChI Key |

FILCVWTUSLNOIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Luminescent Pyridyl-Containing Complexes

Compounds such as scandium, europium, and terbium 1-(2-pyridyl)naphtholate complexes (e.g., Sc[1-(2-pyridyl)naphtholate]₃) share the 2-pyridyl motif but differ in their aromatic backbone (naphtholate vs. anisanilide). Key findings from these analogs include:

- Luminescence Properties : Europium complexes exhibit strong red emission (λₑₘ ≈ 615 nm) due to f-f transitions, while terbium analogs show green luminescence (λₑₘ ≈ 545 nm) . The absence of lanthanide ions in 2'-1-(2-pyridyl)ethyl-p-anisanilide likely limits its intrinsic luminescence, but its pyridyl group could act as a ligand for metal coordination to enhance optical properties.

- Quantum Yields : Scandium complexes display moderate quantum yields (Φ = 0.15–0.25), suggesting that electron-donating substituents (e.g., methoxy in p-anisanilide) might further tune emissive behavior .

Data Table 1: Luminescence Comparison

| Compound | Emission λ (nm) | Quantum Yield (Φ) | Key Functional Groups |

|---|---|---|---|

| Eu[1-(2-pyridyl)naphtholate]₃ | 615 | 0.45 | 2-pyridyl, naphtholate |

| This compound | N/A* | N/A* | 2-pyridyl, p-methoxyanilide |

*Direct data unavailable; inferred from structural analogs.

Thermodynamic Stability and Reactivity

Phosphonic acid derivatives with pyridyl groups, such as 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid, provide insights into thermodynamic stability:

- Activation Entropy (ΔS≠): Pyridyl-substituted phosphonic acids exhibit large negative ΔS≠ values (≈ -50 J/K·mol), indicative of associative transition states . In contrast, non-pyridyl analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) show positive ΔS≠ (≈ +198.8 J/K·mol), suggesting divergent decomposition pathways (elimination vs. coordination-controlled processes) .

- Implications for this compound : The electron-rich pyridyl and methoxy groups may stabilize transition states, reducing activation entropy and favoring specific reaction mechanisms.

Solubility and Bioavailability

While direct data on this compound are lacking, analogs like Ethyl 2-(piperidin-4-yl)acetate highlight the role of functional groups in physicochemical properties:

- Log Po/w (Octanol-Water Partition Coefficient): Piperidine-containing compounds often exhibit Log Po/w ≈ 1.2–1.8, suggesting moderate lipophilicity . The pyridyl and methoxy groups in this compound may increase polarity, lowering Log Po/w compared to purely alkyl-substituted analogs.

- Solubility : Methoxy groups enhance aqueous solubility, while pyridyl moieties may introduce pH-dependent solubility due to protonation at acidic pH.

Data Table 2: Physicochemical Properties

Research Findings and Limitations

- Key Insights :

- The 2-pyridyl group enhances metal-binding capacity and may enable catalytic or sensing applications.

- The p-methoxyanilide moiety likely improves solubility and steric shielding, altering reactivity compared to naphtholate or phosphonic acid analogs.

- Limitations: No direct studies on this compound were found in the provided evidence; comparisons rely on structural analogs. Experimental validation is needed for luminescence, stability, and bioavailability metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.